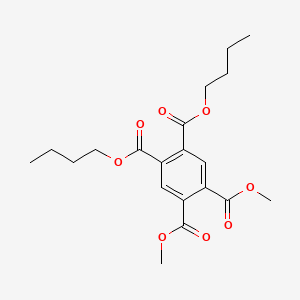
1,2-Dibutyl 4,5-dimethyl benzene-1,2,4,5-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibutyl 4,5-dimethyl benzene-1,2,4,5-tetracarboxylate is an organic compound with a complex structure It belongs to the class of aromatic esters, characterized by the presence of ester functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibutyl 4,5-dimethyl benzene-1,2,4,5-tetracarboxylate typically involves the esterification of 1,2,4,5-benzenetetracarboxylic acid with butanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Elevated temperatures around 100-150°C.
Catalyst: Sulfuric acid or p-toluenesulfonic acid.
Solvent: Anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dibutyl 4,5-dimethyl benzene-1,2,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the ester groups to alcohols using lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 1,2,4,5-benzenetetracarboxylic acid.
Reduction: 1,2-Dibutyl 4,5-dimethyl benzene-1,2,4,5-tetraol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Dibutyl 4,5-dimethyl benzene-1,2,4,5-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in the development of new pharmaceuticals due to its unique structure.
Medicine: Investigated for its potential as a drug delivery agent.
Industry: Utilized in the production of specialty polymers and resins.
Wirkmechanismus
The mechanism of action of 1,2-Dibutyl 4,5-dimethyl benzene-1,2,4,5-tetracarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The benzene ring can interact with aromatic receptors, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethyl-4-nitrobenzene: Similar aromatic structure but with a nitro group instead of ester groups.
1,2-Dibromo-4,5-dimethylbenzene: Contains bromine atoms instead of ester groups.
1,2-Dimethyl-4-ethylbenzene: Similar structure with ethyl groups instead of butyl groups.
Uniqueness
1,2-Dibutyl 4,5-dimethyl benzene-1,2,4,5-tetracarboxylate is unique due to the presence of four ester groups, which impart distinct chemical and physical properties. These ester groups make it highly reactive and versatile for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
60113-16-8 |
|---|---|
Molekularformel |
C20H26O8 |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
1-O,2-O-dibutyl 4-O,5-O-dimethyl benzene-1,2,4,5-tetracarboxylate |
InChI |
InChI=1S/C20H26O8/c1-5-7-9-27-19(23)15-11-13(17(21)25-3)14(18(22)26-4)12-16(15)20(24)28-10-8-6-2/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
CAIDQNYSSFRKJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=C(C=C(C(=C1)C(=O)OC)C(=O)OC)C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


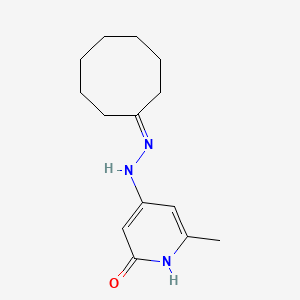

![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)
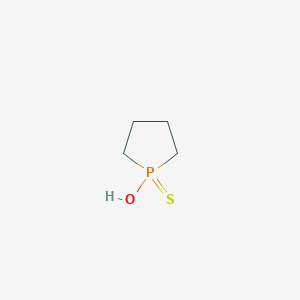
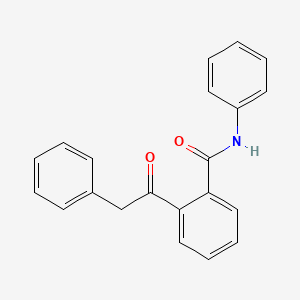
![4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline](/img/structure/B14594286.png)

![5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14594294.png)
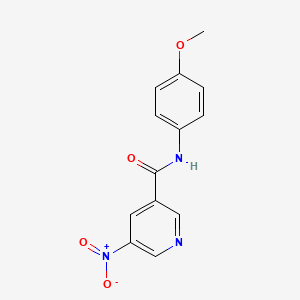
![2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594301.png)
![Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl-](/img/structure/B14594302.png)
![2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B14594308.png)

![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)-](/img/structure/B14594316.png)
